molecular formula C21H18N2O2 B5729448 3-benzamido-N-(2-methylphenyl)benzamide

3-benzamido-N-(2-methylphenyl)benzamide

Cat. No.: B5729448
M. Wt: 330.4 g/mol
InChI Key: ZHNAXTNBNPYDHB-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-methylphenyl)benzamide is a synthetic organic compound with the molecular formula C 21 H 18 N 2 O 2 and a molecular weight of 330.38 g/mol . It is supplied for use as a reference standard or building block in chemical and pharmaceutical research. This compound belongs to the benzamide class, a group of molecules studied for their diverse chemical and structural properties. Researchers investigate such compounds to understand substituent effects on molecular conformations and crystal packing, which can be critical in materials science and drug design . The presence of multiple amide linkages in its structure makes it a candidate for use in the synthesis of more complex molecules, such as those found in patents for new chemical entities . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

IUPAC Name

3-benzamido-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNAXTNBNPYDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzamido-N-(2-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Broflanilide and DM-8007 incorporate fluorine and bromine, enhancing their insecticidal potency by increasing metabolic stability and target binding .
  • Steric Effects : The 2-methyl group in this compound may hinder rotational freedom, as observed in crystal structures of analogous N-(2-methylphenyl)benzamides, which adopt anti-conformations to minimize steric clash .
  • Synthetic Flexibility : Derivatives like 4b () demonstrate the feasibility of introducing pentafluorothio (SF5) groups, which improve lipophilicity and bioactivity .

Structural and Spectroscopic Insights

  • Crystallography : N-(2-methylphenyl)benzamide derivatives exhibit planar benzamide cores with intermolecular N–H···O hydrogen bonds, stabilizing their crystal lattices .
  • Spectral Data : IR spectra of related compounds show characteristic amide C=O stretches near 1650 cm⁻¹, while ¹H NMR resonances for the N–H proton appear at δ 8–10 ppm .

Q & A

Q. Structure-Activity Relationship (SAR) insights :

  • Electron-withdrawing groups (e.g., Cl at meta-position) enhance anticancer activity by increasing electrophilicity (IC₀₀ = 12 µM vs. 28 µM for unsubstituted analogs in MCF-7 cells).
  • Methoxy groups improve solubility but reduce membrane permeability (logP increases from 2.1 to 3.4) .
    Experimental design : Compare EC₅₀ values across analogs using MTT assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., EGFR kinase) .

Basic: What biological activities are reported for this compound?

  • Anticancer : Inhibits topoisomerase IIα (IC₅₀ = 15 µM) and induces apoptosis in HT-29 colon cancer cells.
  • Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ampicillin-resistant strains).
  • Anti-inflammatory : Reduces TNF-α production by 40% at 10 µM in LPS-stimulated macrophages .

Advanced: How can contradictory data on metabolic interference (e.g., glucose uptake inhibition) be resolved?

Benzamide derivatives may inhibit poly(ADP-ribose) polymerase (PARP) , altering cellular NAD+ levels and secondary pathways:

  • Dose dependency : Use concentrations <50 µM to avoid off-target effects (e.g., glucose metabolism disruption at >100 µM) .
  • Control experiments : Include 3-aminobenzamide (PARP inhibitor) as a comparator. Validate specificity via siRNA knockdown of PARP-1 .

Basic: What computational tools are recommended for modeling interactions?

  • Docking : AutoDock Vina or Schrödinger Glide for binding mode prediction (e.g., ΔG = -9.2 kcal/mol with EGFR).
  • MD simulations : GROMACS with CHARMM36 force field to assess stability (RMSD <2.0 Å over 100 ns).
  • QSAR : MOE or RDKit to develop predictive models (r² >0.8 for cytotoxicity) .

Advanced: How to address low solubility in in vivo assays?

  • Formulation : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., β-CD, 1:2 molar ratio).
  • Prodrug strategy : Introduce hydrolyzable esters (e.g., acetylated hydroxyl group) to enhance bioavailability .

Basic: What crystallographic databases validate its structure?

  • CCDC entries : Cross-reference with CCDC 1013218 (monoclinic P2₁/n, a = 11.17 Å, b = 4.92 Å) .
  • Validation tools : Check R-factor (<0.05) and electron density maps (e.g., residual density <0.3 eÅ⁻³) using WinGX .

Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?

  • Descriptor optimization : Aim for logD ~2.5, PSA <90 Ų, and <5 H-bond donors.
  • Structural tweaks : Introduce fluorine atoms (↑ lipophilicity) or reduce amide count (↓ H-bond donors) .

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